molecular formula C19H28N4O4 B4139520 N-cyclohexyl-2-{4-[(4-ethoxyphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide

N-cyclohexyl-2-{4-[(4-ethoxyphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide

Cat. No. B4139520
M. Wt: 376.4 g/mol
InChI Key: OAWYBRABXZWFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-{4-[(4-ethoxyphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as ECH-01 and is a hydrazinecarboxamide derivative. ECH-01 has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of ECH-01 is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancer pathways. ECH-01 has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of STAT3, a protein that is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
ECH-01 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. ECH-01 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ECH-01 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of ECH-01 is its relatively simple synthesis method. This makes it easy to produce in large quantities for laboratory experiments. Additionally, ECH-01 has been shown to possess potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further investigation.
However, one of the limitations of ECH-01 is its limited solubility in water. This can make it difficult to administer in vivo and may limit its potential therapeutic applications.

Future Directions

There are several future directions for the investigation of ECH-01. One potential direction is to further investigate its anti-inflammatory properties and its potential for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to investigate its anti-cancer properties and its potential for the treatment of various types of cancer.
Additionally, further investigation is needed to determine the exact mechanism of action of ECH-01 and to identify potential targets for its therapeutic applications. Finally, the development of more soluble forms of ECH-01 may increase its potential for in vivo applications.

Scientific Research Applications

ECH-01 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. ECH-01 has also been shown to possess anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.

properties

IUPAC Name

4-[2-(cyclohexylcarbamoyl)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-2-27-16-10-8-15(9-11-16)20-17(24)12-13-18(25)22-23-19(26)21-14-6-4-3-5-7-14/h8-11,14H,2-7,12-13H2,1H3,(H,20,24)(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWYBRABXZWFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-{4-[(4-ethoxyphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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